molecular formula C4H10NNaO4S B592084 Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate CAS No. 1433960-19-0

Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate

Cat. No.: B592084
CAS No.: 1433960-19-0
M. Wt: 191.177
InChI Key: IXCOLRNWVTZDBE-UHFFFAOYSA-M
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Description

Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound features a sulfonate group, a dimethylamino group, and a hydroxy group, making it a unique and valuable substance for numerous scientific and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate typically involves the reaction of 2-(dimethylamino)ethanol with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{2-(dimethylamino)ethanol} + \text{sulfonating agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonates.

Scientific Research Applications

Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a buffer in various biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonate group can engage in ionic interactions. These interactions enable the compound to modulate various biochemical pathways and processes.

Comparison with Similar Compounds

  • Sodium 2-(dimethylamino)ethanesulfonate
  • Sodium 2-(methylamino)-1-hydroxyethanesulfonate
  • Sodium 2-(dimethylamino)-1-hydroxypropane-1-sulfonate

Comparison: Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate is unique due to the presence of both a hydroxy group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and enhanced performance in various scientific and industrial processes.

Properties

IUPAC Name

sodium;2-(dimethylamino)-1-hydroxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO4S.Na/c1-5(2)3-4(6)10(7,8)9;/h4,6H,3H2,1-2H3,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCOLRNWVTZDBE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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